2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 311320-38-4
VCID: VC15486755
InChI: InChI=1S/C22H19Br2N3OS/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(24)29-17)14(11-25)21(26)27(15)13-5-3-12(23)4-6-13/h3-8,19H,9-10,26H2,1-2H3
SMILES:
Molecular Formula: C22H19Br2N3OS
Molecular Weight: 533.3 g/mol

2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 311320-38-4

Cat. No.: VC15486755

Molecular Formula: C22H19Br2N3OS

Molecular Weight: 533.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 311320-38-4

Specification

CAS No. 311320-38-4
Molecular Formula C22H19Br2N3OS
Molecular Weight 533.3 g/mol
IUPAC Name 2-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C22H19Br2N3OS/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(24)29-17)14(11-25)21(26)27(15)13-5-3-12(23)4-6-13/h3-8,19H,9-10,26H2,1-2H3
Standard InChI Key MVRBCEKNBCVISO-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile, reflects its intricate architecture. Key features include:

  • Hexahydroquinoline Core: A partially saturated bicyclic system conferring conformational rigidity.

  • Brominated Substituents: A 4-bromophenyl group at position 1 and a 5-bromothiophen-2-yl group at position 4, enhancing electrophilic reactivity and π-π stacking interactions.

  • Nitrile Group: At position 3, contributing to dipole interactions and metabolic stability.

  • Ketone and Amino Groups: At positions 5 and 2, respectively, enabling hydrogen bonding and catalytic site binding.

The molecular formula is C₂₂H₁₉Br₂N₃OS, with a molecular weight of 533.3 g/mol.

Table 1: Physicochemical Properties

PropertyValue
CAS Number311320-38-4
Molecular FormulaC₂₂H₁₉Br₂N₃OS
Molecular Weight533.3 g/mol
IUPAC Name2-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Key Functional GroupsBromophenyl, bromothiophenyl, nitrile, ketone, amine

Stereochemical Considerations

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of hexahydroquinoline derivatives typically employs multicomponent reactions, such as the Hantzsch method, which condenses aldehydes, diketones, and ammonia derivatives . For this compound, key steps likely involve:

  • Formation of the Hexahydroquinoline Core: Cyclocondensation of 4-(difluoromethoxy)benzaldehyde analogs with 1,3-cyclohexanedione derivatives .

  • Introduction of Brominated Groups: Electrophilic bromination or Suzuki-Miyaura cross-coupling to attach aryl bromides.

  • Nitrile Incorporation: Cyanation via nucleophilic substitution or Sandmeyer reaction.

Notably, brominated thiophene precursors may require palladium-catalyzed coupling reactions to achieve regioselective attachment.

Challenges and Optimization

Synthetic routes face challenges such as:

  • Side Reactions: Over-bromination or epimerization at chiral centers.

  • Low Yields: Steric hindrance from the 7,7-dimethyl groups complicating cyclization.

  • Purification Difficulties: Similar polarities among intermediates necessitating advanced chromatographic techniques.

Optimized conditions, such as using Horner-Wadsworth-Emmons (HWE) olefination for stereocontrol or BH₃- THF for selective reductions , could improve efficiency.

Biological Activities and Mechanisms

Table 2: Comparative SHIP Inhibition by Quinoline Derivatives

CompoundSHIP1 Inhibition (%)SHIP2 Inhibition (%)
4- HCl4166
Mefloquine20 (at 500 μM)35 (at 500 μM)
Quinine<5<5

Anti-Inflammatory Effects

Hexahydroquinoline-3-carboxylate derivatives suppress pro-inflammatory cytokines like TGF-β1 by 40–60% in lipoxygenase-induced models . Although direct data on this compound is lacking, structural similarities suggest it may inhibit reactive oxygen species (ROS) and complement proteins (C3, C9) . The 5-bromothiophene group could potentiate these effects by scavenging free radicals.

Antimicrobial Activity

Brominated aromatic systems disrupt microbial membranes and enzyme function. For example, 5-bromothiophene derivatives exhibit IC₅₀ values of <10 μM against Staphylococcus aureus. The amino group at position 2 may further enhance Gram-positive targeting via protonation-dependent membrane penetration.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and NH₂ (δ 5.5–6.0 ppm).

  • HRMS: Exact mass confirmation at m/z 533.3 (M+H)⁺.

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities with >95% purity.

Therapeutic Applications and Future Directions

Drug Development

This compound’s multifunctional structure positions it as a lead candidate for:

  • Oncology: SHIP1/2 inhibitors to augment chemotherapy .

  • Autoimmune Diseases: TGF-β1 suppression for rheumatoid arthritis .

  • Infectious Diseases: Broad-spectrum antimicrobial agents.

Challenges and Innovations

  • Solubility: The bromine and nitrile groups reduce aqueous solubility; prodrug strategies (e.g., esterification) may improve bioavailability.

  • Toxicity: Cytotoxicity screening in 3T3 cell lines is essential .

  • Stereochemical Optimization: Enantioselective synthesis to enhance potency and reduce off-target effects.

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